5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
Description
5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiol (-SH) group at position 2 and a 4-phenoxyphenylamino moiety at position 3. This structure combines electron-rich aromatic systems with sulfur and nitrogen heteroatoms, making it a promising candidate for pharmaceutical and materials science applications. The compound's reactivity and biological activity are influenced by its ability to participate in hydrogen bonding and π-π stacking interactions due to the thiol and aromatic substituents .
Thiadiazole derivatives are widely studied for their cytotoxic, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
5-(4-phenoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c19-14-17-16-13(20-14)15-10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOJTXVYSRMVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NNC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves the reaction of 4-phenoxyaniline with thiocarbohydrazide under specific conditions. The reaction typically requires a solvent, such as ethanol, and is carried out under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol demonstrate significant antibacterial and antifungal activities. For instance:
- Bacterial Inhibition : Various derivatives have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The presence of specific substituents on the thiadiazole ring can enhance activity against these strains .
- Fungal Activity : Compounds have also been evaluated for antifungal properties against strains such as Aspergillus niger, indicating potential for use in treating fungal infections .
Antiviral Activity
Thiadiazole derivatives have shown promise in antiviral applications. For example, certain derivatives were tested against hepatitis B virus (HBV) with notable inhibitory effects. The compound's structure may contribute to its ability to interfere with viral replication processes .
Anti-inflammatory and Antidiabetic Effects
Research indicates that some thiadiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Similarly, antidiabetic activity has been reported in studies where specific substitutions improved glucose-lowering effects in diabetic models .
Therapeutic Potential
The therapeutic implications of this compound extend into several areas:
- Infectious Diseases : Given its antimicrobial and antiviral properties, this compound could be developed into new treatments for bacterial and viral infections.
- Chronic Conditions : Its anti-inflammatory and antidiabetic effects suggest potential applications in managing chronic diseases such as diabetes and arthritis.
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives:
- A study by Aly et al. demonstrated that various substituted thiadiazoles exhibited significant antibacterial activity against multiple strains, emphasizing the importance of substituent choice on efficacy .
- Research focusing on antiviral activity showed that certain thiadiazoles could inhibit HBV effectively with low cytotoxicity levels compared to standard treatments .
Mechanism of Action
The mechanism of action of 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Physicochemical Properties
- Solubility: Methoxy-substituted derivatives (e.g., 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol) demonstrate better aqueous solubility due to polar groups, whereas the target compound’s phenoxy group may reduce solubility but improve lipid membrane permeability .
- In contrast, 5-Methylamino-[1,3,4]thiadiazole-2-thiol (147.22 g/mol) offers higher ligand efficiency .
Biological Activity
5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound contains a thiadiazole ring substituted with phenoxy and phenylamino groups. This unique arrangement contributes to its biological activity. The general structure can be represented as follows:
Where , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms in the compound.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazoles demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli . The presence of halogen or oxygenated substituents on the phenyl ring enhances this activity.
- Antifungal Activity : Compounds similar to this compound have exhibited antifungal effects against strains like Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentrations (MIC) often lower than traditional antifungal agents .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For example:
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung carcinoma cells (A549). In vitro assays using MTT and sulforhodamine B methods demonstrated significant cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell cycle progression .
Anticonvulsant Activity
Thiadiazoles have also been explored for their anticonvulsant properties:
- Animal Models : In studies involving animal models (e.g., mice), certain thiadiazole derivatives were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Some compounds demonstrated protective indices comparable to established anticonvulsants like phenytoin .
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazoles are another area of interest:
- Inflammation Models : Compounds derived from 1,3,4-thiadiazoles have shown significant anti-inflammatory activity in various models. For example, studies indicate that certain derivatives can reduce inflammation markers in animal models effectively .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol and its derivatives?
Methodological Answer: The compound is synthesized via nucleophilic substitution or alkylation reactions. A key intermediate, 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol, is prepared by reacting thiol precursors (e.g., 5-phenylamino-1,3,4-thiadiazole-2-thiol) with alkylating agents like sodium monochloroacetate in aqueous medium under reflux. Optimization involves adjusting pH, solvent polarity, and reaction time (e.g., 4–6 hours at 80–90°C) . Derivatives are generated by S-alkylation or functionalization of the thiol group, with purity confirmed via TLC and recrystallization.
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
Methodological Answer: 1H/13C NMR and IR spectroscopy are essential for identifying functional groups (e.g., thiol S-H stretches at ~2500 cm⁻¹, aromatic C-H bends). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 305 for a related thiadiazole-triazole hybrid). Chromatographic methods like HPLC (C18 columns, methanol/water mobile phase) assess purity (>95%). X-ray crystallography, though not directly reported for this compound, is recommended for unambiguous confirmation using programs like SHELXL .
Advanced Research Questions
Q. How can computational tools guide the biological evaluation of thiadiazole derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, enzymes). For example, derivatives of 2-((4-phenyl-5-((5-phenylamino-thiadiazole)thio)methyl)-triazole-3-yl)thio)ethanoic acid showed strong interactions with COX-2 active sites (binding energy < -8 kcal/mol). PASS Online® predicts potential biological activities (e.g., antimicrobial, anticancer) based on structural descriptors, prioritizing compounds for in vitro assays .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., overlapping NMR peaks or unexpected IR bands) require complementary techniques:
- 2D NMR (HSQC, HMBC): Resolves ambiguous proton-carbon correlations, especially in aromatic regions.
- Elemental Analysis: Verifies empirical formulas (e.g., C, H, N, S within ±0.4% of theoretical values).
- X-ray Diffraction: Provides definitive bond lengths/angles, though crystallization may require gradient sublimation or solvent diffusion .
Q. What strategies optimize reaction conditions to minimize by-products in thiadiazole synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols but may increase side reactions; aqueous-ethanol mixtures balance reactivity and solubility.
- Catalyst Use: Anhydrous MgCl2 or K2CO3 accelerates alkylation while reducing hydrolysis.
- Temperature Control: Reflux at 80°C minimizes thermal degradation, with microwave-assisted synthesis (100 W, 10 min) reported for analogous compounds to improve yield by 15–20% .
Q. How do substituents on the phenoxy-phenylamino group influence bioactivity?
Methodological Answer: Electron-withdrawing groups (e.g., -NO2, -Cl) enhance cytotoxicity by increasing electrophilicity and membrane permeability. For example, nitro-substituted analogs showed IC50 values < 10 μM in MCF-7 breast cancer cells. Conversely, methoxy groups improve solubility but may reduce target affinity. SAR studies should combine Hammett σ constants with in silico ADMET profiling to prioritize derivatives .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the antioxidant potential of thiadiazole derivatives?
Methodological Answer:
- DPPH Assay: Measure radical scavenging at 517 nm (IC50 < 50 μg/mL indicates high activity).
- FRAP Test: Quantify Fe³+ reduction to Fe²+ (absorbance at 593 nm).
- Comparative Controls: Use ascorbic acid or Trolox as standards. For example, a related [1,3,4]thiadiazole-2-thiol derivative exhibited 75% scavenging at 100 μM, comparable to reference antioxidants .
Q. What experimental controls are critical in cytotoxicity studies to ensure reproducibility?
Methodological Answer:
- Positive Controls: Doxorubicin (IC50 ~1 μM in HeLa cells) or cisplatin.
- Solvent Controls: DMSO (<0.1% v/v) to rule out vehicle toxicity.
- Replicate Design: Triplicate wells in MTT assays, with statistical validation (p < 0.05, ANOVA). Evidence from analogous compounds shows intra-assay variability < 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
